molecular formula C5H5N5 B1429935 [1,2,4]Triazolo[4,3-a]pyrazin-5-amine CAS No. 1421601-44-6

[1,2,4]Triazolo[4,3-a]pyrazin-5-amine

Cat. No.: B1429935
CAS No.: 1421601-44-6
M. Wt: 135.13 g/mol
InChI Key: ONDLFWRSGZXYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyrazin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been reported for the synthesis of [1,2,4]Triazolo[4,3-a]pyrazin-5-amine. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process typically uses mild and convenient reaction conditions, such as the presence of acetic acid and sodium acetate trihydrate at low temperatures . Another method involves the desulfurization followed by cyclization of thiosemicarbazides derived from 2-hydrazinylpyrazine and isothiocyanate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyrazin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the triazolopyrazine scaffold .

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it disrupts bacterial cell wall synthesis or protein function. As an anticancer agent, it inhibits kinase activity, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s ability to bind to these targets is facilitated by its unique triazolopyrazine structure, which allows for specific interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]pyrazin-5-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in multiple scientific research applications make it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDLFWRSGZXYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=NN=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421601-44-6
Record name [1,2,4]triazolo[4,3-a]pyrazin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[4,3-a]pyrazin-5-amine
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[4,3-a]pyrazin-5-amine
Reactant of Route 3
[1,2,4]Triazolo[4,3-a]pyrazin-5-amine
Reactant of Route 4
Reactant of Route 4
[1,2,4]Triazolo[4,3-a]pyrazin-5-amine
Reactant of Route 5
[1,2,4]Triazolo[4,3-a]pyrazin-5-amine
Reactant of Route 6
[1,2,4]Triazolo[4,3-a]pyrazin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.